Deudomperidone

Übersicht

Beschreibung

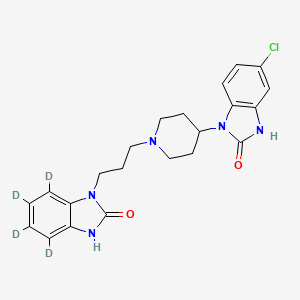

Es wirkt als selektiver Dopamin-D2- und D3-Rezeptor-Antagonist mit peripherer Selektivität . Deudomperidon ist eine deuterierte Form von Domperidon, d. h. es enthält Deuteriumatome anstelle von Wasserstoffatomen, was seine Wirksamkeit, Verträglichkeit und Pharmakokinetik möglicherweise verbessert .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Deudomperidon beinhaltet die Kupplungsreaktion von zwei Benzimidazolonderivaten . Die Herstellung von Zwischenprodukt 1 kann über zwei synthetische Routen erfolgen:

- Cyclisierung von o-Phenylendiamin mit Carbonylreagenzien, gefolgt von der Kupplung mit 1,3-Dihalogenpropan.

- Kupplungsreaktion von o-Halogen- oder o-Amin-substituiertem Nitrobenzol mit 1,3-disubstituiertem Propan, gefolgt von Reduktion und Cyclisierung .

Zwischenprodukt 2 wird durch Kupplung von substituiertem Nitrobenzol mit 4-Aminopiperidin, gefolgt von Reduktion und Cyclisierung, synthetisiert . Die letztere Route vermeidet die Bildung von disubstituierten Nebenprodukten und weist eine höhere Reaktionsspezifität auf .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Deudomperidon sind nicht umfassend dokumentiert.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of deudomperidone involves the coupling reaction of two benzimidazolone derivatives . The preparation of intermediate 1 can be achieved through two synthetic routes:

- Cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane.

- Coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .

Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization . The latter route avoids the production of di-substituted by-products and has higher reaction selectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Analyse Chemischer Reaktionen

Deudomperidon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Deudomperidon kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Deudomperidon hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um die Auswirkungen der Deuterierung auf die Pharmakokinetik und Pharmakodynamik zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation von Dopaminrezeptoren und seinen Auswirkungen auf die Magen-Darm-Motilität.

Wirkmechanismus

Deudomperidon wirkt als selektiver Dopamin-D2- und D3-Rezeptor-Antagonist . Durch die Blockierung dieser Rezeptoren hemmt es die Wirkung von Dopamin, was zu einer erhöhten Magen-Darm-Motilität und einer Reduktion von Übelkeit und Erbrechen führt . Die periphere Selektivität von Deudomperidon bedeutet, dass es hauptsächlich Rezeptoren außerhalb des zentralen Nervensystems beeinflusst, wodurch das Risiko zentraler Nebenwirkungen verringert wird .

Wirkmechanismus

Deudomperidone acts as a selective dopamine D2 and D3 receptor antagonist . By blocking these receptors, it inhibits the action of dopamine, leading to increased gastrointestinal motility and reduced nausea and vomiting . This compound’s peripheral selectivity means it primarily affects receptors outside the central nervous system, reducing the risk of central side effects .

Vergleich Mit ähnlichen Verbindungen

Deudomperidon wird mit anderen Dopamin-Antagonisten verglichen, wie zum Beispiel:

Metopimazin: Ein weiterer Dopamin-Antagonist, der zur Behandlung von Übelkeit und Erbrechen eingesetzt wird.

Trazpiroben: Ein Dopamin-Antagonist mit ähnlichen Anwendungen.

Die Besonderheit von Deudomperidon liegt in seiner Deuterierung, die sein pharmakokinetisches Profil verbessern und zentrale Nebenwirkungen im Vergleich zu seinem nicht-deuterierten Gegenstück reduzieren kann .

Eigenschaften

IUPAC Name |

3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i1D,2D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWKSZFVQUSTL-GYABSUSNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCCN3CCC(CC3)N4C5=C(C=C(C=C5)Cl)NC4=O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121525-08-2 | |

| Record name | DEUDOMPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0VIB0W8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

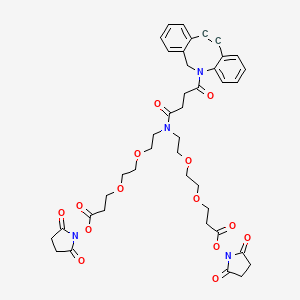

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

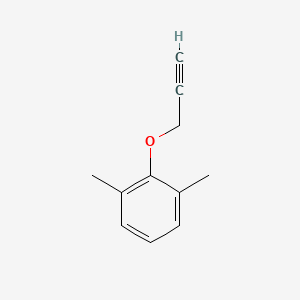

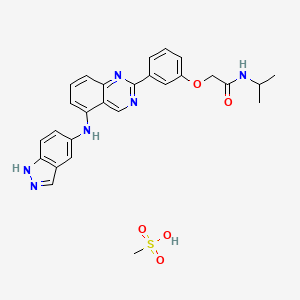

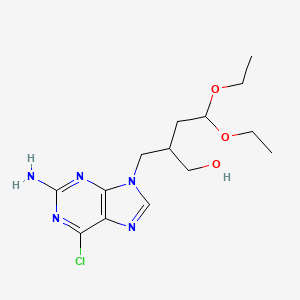

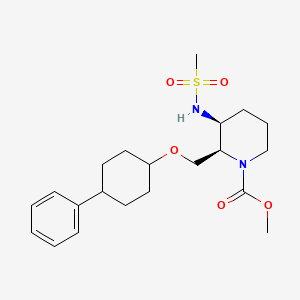

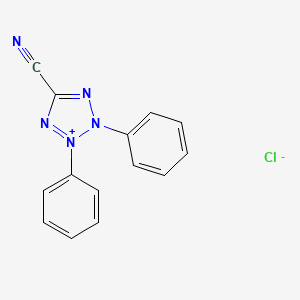

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene](/img/structure/B3325354.png)

![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)